molecular formula C14H14N2O2 B2689092 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione CAS No. 2415623-15-1

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione

Cat. No.: B2689092
CAS No.: 2415623-15-1
M. Wt: 242.278
InChI Key: XPMLCGOFNHMWFK-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is a chemically sophisticated piperazinedione derivative designed for advanced research applications. The compound features a piperazine-2,3-dione core, a scaffold recognized in scientific literature as an important precursor for the synthesis of peptides and non-natural amino acids . Piperazinediones form a significant class of biologically active natural products and have gained considerable importance in modern drug discovery efforts . The structural motif of this core is also found in compounds investigated for their interaction with neurological targets, such as opioid receptors . The molecule is functionalized with a 2-methylphenyl group at the 1-position and a prop-2-yn-1-yl (propargyl) group at the 4-position of the piperazine ring. The propargyl group is of particular interest in bioorthogonal chemistry and serves as a critical handle for further synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" . This reactivity enables researchers to efficiently generate diverse compound libraries by conjugating the core structure to other biomolecules or chemical probes, a strategy widely used in fragment-based drug design and chemical biology to create hybrid molecules with enhanced properties . The specific stereoelectronic properties and planarity of the molecule are influenced by the dihedral angles between the piperazinedione ring and the aromatic system, which can be characterized through techniques such as X-ray crystallography . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and regulatory guidelines.

Properties

IUPAC Name

1-(2-methylphenyl)-4-prop-2-ynylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-8-15-9-10-16(14(18)13(15)17)12-7-5-4-6-11(12)2/h1,4-7H,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMLCGOFNHMWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(C(=O)C2=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione typically involves the reaction of 2-methylphenylamine with propargyl bromide to form the intermediate 2-methylphenylpropargylamine. This intermediate is then reacted with phosgene to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Derivatives with Aromatic Substituents

Methoxyphenyl vs. Methylphenyl Substitutions
  • 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) : The methoxy group increases polarity (LogP ~2.1) compared to the methyl group (LogP ~2.8), impacting blood-brain barrier penetration .
  • 1-(2-Methylphenyl)piperazine Derivatives : Demonstrated superior metabolic stability in hepatic microsomal assays due to reduced oxidative demethylation .

Piperazine-2,3-dione Derivatives

Core Modifications
  • Bis-cyclic Diketopiperazines (e.g., Compound 2) : Incorporate adamantane or cyclohexyl groups, enhancing hydrophobic interactions but increasing molecular weight (>600 Da) .
Substituent Effects on Pharmacokinetics
  • Propargyl vs. Alkyl Chains : Propargyl groups (as in the target compound) confer higher reactivity for click chemistry applications compared to alkyl chains (e.g., propyl in Compound 3) .
  • Aromatic vs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents Molecular Weight LogP Notable Features Reference
Target Compound 2-Methylphenyl, Propargyl ~300 ~2.8 Click chemistry compatibility
Compound 8 (BACE1 Inhibitor) Phenylsulfonyl, Indole ~450 ~3.2 High target affinity
1-(2-Methoxyphenyl)piperazine Methoxy, Piperidine ~290 ~2.1 Enhanced solubility

Biological Activity

The compound 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione is C13H15N2O2C_{13}H_{15}N_{2}O_{2}. Its structure features a piperazine ring substituted with a 2-methylphenyl group and a prop-2-yn-1-yl moiety, which may influence its interaction with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC13H15N2O2C_{13}H_{15}N_{2}O_{2}
Molecular Weight233.27 g/mol
CAS Number[Insert CAS Number Here]
Solubility[Insert Solubility Data Here]

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including the target compound. For instance, compounds with similar structures have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Research has indicated that piperazine derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds inhibited the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This activity could position them as potential candidates for treating neurological disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Escherichia coli . The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting enhanced potency.

Case Study 2: Anticancer Activity

In another investigation, a series of piperazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain compounds led to significant reductions in cell viability, with IC50 values indicating strong anticancer potential.

Table 2: Summary of Case Study Findings

Study FocusPathogen/Cancer Cell LineMIC/IC50 ValueObservations
Antimicrobial ActivityStaphylococcus aureus[Insert MIC Value]Significant inhibition observed
Anticancer ActivityHuman cancer cell lines[Insert IC50 Value]Induced apoptosis in treated cells

The biological activity of 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione can be attributed to its ability to interact with various biochemical pathways. Potential mechanisms include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways.
  • Cell Membrane Disruption : Some derivatives may compromise bacterial cell membranes, leading to cell lysis.

Q & A

Q. What are the common synthetic pathways for synthesizing piperazine-2,3-dione derivatives like 1-(2-Methylphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione?

Piperazine-2,3-dione derivatives are typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example:

  • Cyclization : A diketopiperazine core can be formed by reacting dipeptide analogs or α-amino acid derivatives under acidic or basic conditions.
  • Functionalization : Substituents like the 2-methylphenyl and propargyl groups are introduced via alkylation or nucleophilic substitution. For instance, propargyl bromide is often used to install the prop-2-yn-1-yl moiety .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures is commonly employed to isolate intermediates and final products .

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